N-(3-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide
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Overview
Description
N-(3-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide is a chemical compound characterized by its unique structure, which includes a cyclohexadienone ring substituted with a methyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide typically involves the reaction of 3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene with acetamide under controlled conditions. One common method involves the use of a solvent such as toluene, with the reaction carried out at elevated temperatures (around 418.15 K) for an extended period (approximately 14 hours). During this process, a base such as piperidine is added dropwise to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the cyclohexadienone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted cyclohexadienone and hydroquinone derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
N-(3-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(3-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Oxocyclohexa-2,5-dien-1-ylidene)acetamide
- N-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide
- N-(4-Oxocyclohexa-2,5-dien-1-ylidene)urea
Uniqueness
N-(3-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide is unique due to the presence of the methyl group at the 3-position of the cyclohexadienone ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications .
Properties
CAS No. |
393109-67-6 |
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Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide |
InChI |
InChI=1S/C9H9NO2/c1-6-5-8(10-7(2)11)3-4-9(6)12/h3-5H,1-2H3 |
InChI Key |
BPXCJKKNLBHWKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=O)C)C=CC1=O |
Origin of Product |
United States |
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